![molecular formula C7H7N3O B2985476 4-Amino-6-methoxypicolinonitrile CAS No. 1335053-51-4](/img/structure/B2985476.png)
4-Amino-6-methoxypicolinonitrile
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Overview
Description
4-Amino-6-methoxypicolinonitrile is a chemical compound with the molecular formula C7H7N3O . It has a molecular weight of 149.15 and is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3O/c1-11-7-3-5(9)2-6(4-8)10-7/h2-3H,1H3,(H2,9,10) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a dark place under an inert atmosphere at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
Electrochemical Reactions : Utilization in electrochemical reactions, such as the diastereoselective amidoalkylation reactions of chiral 2-oxazolidinones, demonstrating its role in complex organic synthesis processes (Zietlow & Steckhan, 1994).
Reduction of Nitroarenes : Application in the catalytic reduction of nitroarenes to aminoarenes using formic acid and ruthenium catalysts, highlighting its importance in developing efficient synthetic routes (Watanabe et al., 1984).
Biochemical Applications
Enzymatic Studies : Involvement in the study of enzymes such as S-Adenosyl-l-methionine:3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase, crucial for understanding the biosynthesis of isoquinoline alkaloids in plants (Morishige et al., 2000).
Fluorescent Imaging : Its derivatives are used in fluorescent imaging techniques, aiding in the simultaneous detection of biothiols in biological systems, highlighting its utility in advanced imaging and diagnostic procedures (Liu et al., 2014).
Pharmaceutical Research
Anticancer Research : Research indicates its derivatives' role as potent apoptosis inducers and anticancer agents, exemplifying its potential in developing new cancer therapies (Sirisoma et al., 2009).
Antibacterial Activity : Synthesis and evaluation of derivatives for antibacterial activity, contributing to the discovery of new antimicrobial agents (Zhi et al., 2005).
Material Science
Corrosion Inhibition : Application in corrosion inhibition studies for steel, demonstrating its practical utility in industrial and engineering contexts (Ansari et al., 2015).
Polymer Research : Use in the synthesis of low melting phthalonitrile resins, contributing to advancements in the field of polymer science and engineering (Han et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for 4-Amino-6-methoxypicolinonitrile are not available in the retrieved data, research into similar compounds such as pyrimidines is ongoing. These studies focus on understanding their synthesis, anti-inflammatory effects, and structure-activity relationships . This could provide clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
properties
IUPAC Name |
4-amino-6-methoxypyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-3-5(9)2-6(4-8)10-7/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQKETSVOODRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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